![molecular formula C11H19NO5 B1402318 Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate CAS No. 1144505-59-8](/img/structure/B1402318.png)
Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
Overview
Description
Scientific Research Applications
Organic Synthesis Intermediates
Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate: is widely used as an intermediate in organic synthesis. Its structure is versatile for various chemical reactions, making it a valuable building block for synthesizing complex organic molecules. It can undergo reactions such as nucleophilic substitution, esterification, and coupling reactions, which are fundamental in creating pharmaceuticals and agrochemicals .
Peptide Synthesis
This compound plays a crucial role in peptide synthesis. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines in peptide synthesis. It protects the amino group during the synthesis process, preventing unwanted side reactions. After the peptide chain assembly, the Boc group can be removed under mild acidic conditions without affecting the peptide backbone .
Medicinal Chemistry
In medicinal chemistry, Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is utilized for the synthesis of drug candidates. Its incorporation into drug molecules can improve pharmacokinetic properties, such as solubility and metabolic stability. Researchers use it to modify the structure of lead compounds to enhance their activity and selectivity towards biological targets .
Material Science
The compound’s functional groups make it suitable for modifying surfaces and creating polymers with specific properties. For instance, it can be used to introduce amino functionalities onto polymer chains, which can then interact with other materials or act as a scaffold for further chemical modifications .
Catalysis
In catalysis, Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate can be used to synthesize ligands for metal catalysts. These ligands can influence the activity, selectivity, and stability of the catalyst, which is crucial for industrial processes like hydrogenation, oxidation, and carbon-carbon bond formation .
Bioconjugation
This compound is also significant in bioconjugation techniques, where it is used to link biomolecules with other entities, such as fluorescent dyes, drugs, or targeting moieties. The Boc-protected amino group allows for selective conjugation, ensuring that the linkage occurs at the desired site of the biomolecule .
properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-11(8(13)15-4)5-6-16-7-11/h5-7H2,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXQNYKFGJHHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.